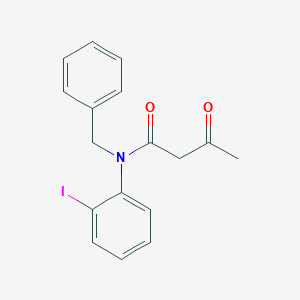
N-Benzyl-N-(2-iodophenyl)-3-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N-(2-iodophenyl)-3-oxobutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group, an iodophenyl group, and a 3-oxobutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-(2-iodophenyl)-3-oxobutanamide typically involves the reaction of 2-iodoaniline with benzyl bromide in the presence of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature under a nitrogen atmosphere. The resulting intermediate is then reacted with 3-oxobutanoyl chloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-(2-iodophenyl)-3-oxobutanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, facilitated by palladium catalysts.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used under inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-Benzyl-N-(2-iodophenyl)-3-oxobutanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzyl-N-(2-iodophenyl)-3-oxobutanamide involves its interaction with specific molecular targets. The iodophenyl group can participate in halogen bonding, while the amide moiety can form hydrogen bonds with biological molecules. These interactions can influence various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-N-(2-iodophenyl)-3-oxo-3-phenylpropanamide: Similar structure but with a phenyl group instead of a butanamide moiety.
N-Benzyl-2-iodo-N-(2-iodophenyl)benzamide: Contains an additional iodine atom on the benzamide ring.
Uniqueness
N-Benzyl-N-(2-iodophenyl)-3-oxobutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both benzyl and iodophenyl groups allows for versatile chemical transformations and interactions.
Properties
CAS No. |
922142-14-1 |
|---|---|
Molecular Formula |
C17H16INO2 |
Molecular Weight |
393.22 g/mol |
IUPAC Name |
N-benzyl-N-(2-iodophenyl)-3-oxobutanamide |
InChI |
InChI=1S/C17H16INO2/c1-13(20)11-17(21)19(12-14-7-3-2-4-8-14)16-10-6-5-9-15(16)18/h2-10H,11-12H2,1H3 |
InChI Key |
VUQUKKWUPWOQPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)N(CC1=CC=CC=C1)C2=CC=CC=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Hydroxy-2-[(2-phenylethyl)sulfamoyl]acetamide](/img/structure/B14199199.png)
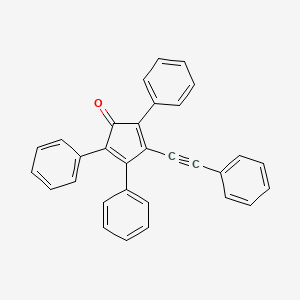
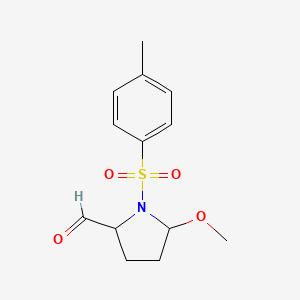
![1-{3-[3-(Pyrrolidin-2-yl)phenoxy]propyl}piperidine](/img/structure/B14199214.png)
![Benzenemethanamine, N-[1-phenyl-2-(phenylseleno)propylidene]-](/img/structure/B14199216.png)
![2-Methoxy-5-[(4-methoxyphenyl)methyl]phenol](/img/structure/B14199219.png)
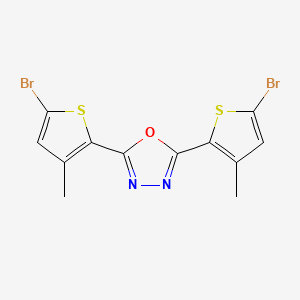
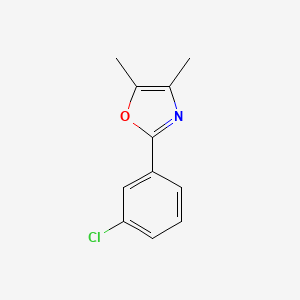
![2-[(2S)-2-Methyl-2,3,6,7-tetrahydro-1H-azepin-2-yl]phenol](/img/structure/B14199240.png)
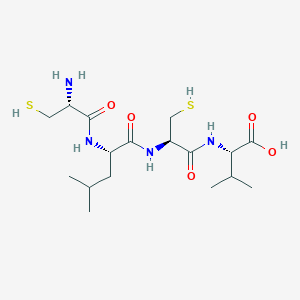
![1,5-Bis[2-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B14199253.png)
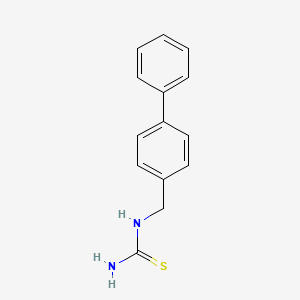
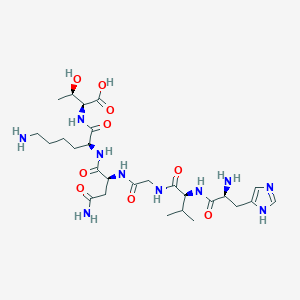
![4,4,4-Trifluoro-N-[(1R)-2-hydroxy-1-phenylethyl]but-2-enamide](/img/structure/B14199285.png)
